Ethyl sarcosine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

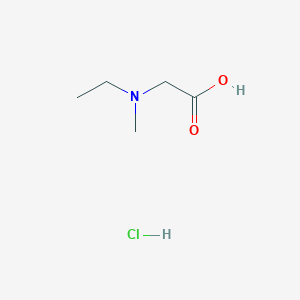

Ethyl sarcosine hydrochloride, also known as sarcosine ethyl ester hydrochloride, is a chemical compound with the molecular formula CH3NHCH2COOC2H5 · HCl. It is a derivative of sarcosine, an amino acid derivative that is naturally found in muscles and other body tissues. This compound is commonly used in peptide synthesis and has various applications in scientific research and industry .

作用机制

Target of Action

Ethyl sarcosine hydrochloride is a derivative of sarcosine, an amino acid that is naturally found in muscles and other body tissues

Mode of Action

It is known that sarcosine, the parent compound, is metabolized to glycine by the enzyme sarcosine dehydrogenase . .

Biochemical Pathways

Sarcosine, from which this compound is derived, is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . These biochemical pathways could potentially be affected by this compound, but more research is needed to confirm this.

Result of Action

It is known that sarcosine, the parent compound, is naturally found in muscles and other body tissues . .

生化分析

Biochemical Properties

Ethyl sarcosine hydrochloride is involved in various biochemical reactions. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . The nature of these interactions involves the transfer of a methyl group, which is a common biochemical reaction.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to glycine by the enzyme sarcosine dehydrogenase This reaction likely involves the transfer of a methyl group, a common type of biochemical reaction

Metabolic Pathways

This compound is involved in the metabolic pathway of glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, and glycine-N-methyl transferase generates sarcosine from glycine .

准备方法

Ethyl sarcosine hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of sarcosine with ethanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through crystallization . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Ethyl sarcosine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Ethyl sarcosine hydrochloride has a wide range of applications in scientific research:

相似化合物的比较

Ethyl sarcosine hydrochloride is similar to other amino acid derivatives, such as:

Sarcosine: The parent compound, which is also an intermediate in glycine metabolism.

Dimethylglycine: Another derivative of glycine with two methyl groups.

Trimethylglycine (betaine): A derivative of glycine with three methyl groups. This compound is unique due to its ethyl ester group, which imparts different chemical properties and reactivity compared to its analogs.

生物活性

Ethyl sarcosine hydrochloride, also known as sarcosine ethyl ester hydrochloride, is a derivative of sarcosine, a naturally occurring amino acid. This compound has garnered attention in various fields of biological research due to its unique biochemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is synthesized through the esterification of sarcosine with ethanol in the presence of hydrochloric acid. It serves as an intermediate in peptide synthesis and has been studied for its role in various metabolic pathways, particularly those involving glycine, due to its structural similarity to this amino acid .

-

Enzymatic Interactions :

- This compound interacts with several enzymes, including sarcosine oxidase, which catalyzes the oxidation of sarcosine to glycine. This reaction is crucial for the metabolism of sarcosine and its derivatives.

- It also acts as a substrate for glycine N-methyltransferase, indicating its involvement in methylation reactions that are vital for numerous biological processes.

- Biochemical Pathways :

1. Cancer Research

This compound has been investigated for its potential in cancer therapy. Research indicates that it may enhance the efficacy of certain chemotherapeutic agents by modulating metabolic pathways involved in tumor growth.

- Case Study : A study demonstrated that combining ethyl sarcosine with standard chemotherapeutics resulted in improved outcomes in prostate cancer models. The compound's ability to influence metabolic pathways was pivotal in enhancing drug efficacy .

2. Antimalarial Activity

Recent studies have explored the synthesis of hybrid drugs incorporating ethyl sarcosine derivatives for antimalarial applications.

- Research Findings : A hybrid drug formed from ethyl sarcosine and aniline exhibited significant antiplasmodial activity with an IC50 value of 44.80 ± 4.70 ng/ml. This was notably less effective than standard treatments like artesunate but showed promise for further development .

3. Neuroprotective Effects

Ethyl sarcosine's structural similarity to glycine allows it to participate in neurotransmission processes.

- Research Insights : Preliminary studies suggest that ethyl sarcosine may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases where glycine signaling is disrupted.

Safety and Toxicology

While this compound has shown promise in various applications, safety assessments are crucial:

- Toxicity Studies : Research indicates that at certain concentrations, ethyl sarcosine can exhibit cytotoxic effects; however, it is generally considered safe at therapeutic doses used in experimental settings .

- Hazard Information : The compound is classified as slightly hazardous upon skin contact or ingestion, necessitating appropriate handling precautions during laboratory use.

属性

IUPAC Name |

2-[ethyl(methyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-6(2)4-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWCAFQJYMQLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。